Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
Brand Name: Vulcanchem
CAS No.: 1199589-68-8
VCID: VC2803187
InChI: InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3
SMILES: CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC
Molecular Formula: C17H29O4PS2
Molecular Weight: 392.5 g/mol

Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate

CAS No.: 1199589-68-8

Cat. No.: VC2803187

Molecular Formula: C17H29O4PS2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate - 1199589-68-8

Specification

CAS No. 1199589-68-8
Molecular Formula C17H29O4PS2
Molecular Weight 392.5 g/mol
IUPAC Name 2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan
Standard InChI InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3
Standard InChI Key TXNMRQJJEMROQB-UHFFFAOYSA-N
SMILES CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC
Canonical SMILES CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate represents a complex organophosphorus compound with multiple functional groups integrated into its structure. The compound is registered with CAS number 1199589-68-8 and catalog identifier VCID: VC2803187 in chemical databases. Its IUPAC name is 2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan, which describes the arrangement of functional groups within the molecular structure. In chemical databases, this compound is indexed with the PubChem Compound identifier 45505680, facilitating its location in various chemical resources.

The standardized identification parameters for this compound include the InChI string (InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3) and InChIKey (TXNMRQJJEMROQB-UHFFFAOYSA-N), which provide unique digital representations of its structure. The simplified molecular-input line-entry system (SMILES) notation for this compound is CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC, which offers another standardized way to represent its molecular structure.

Structural Characteristics

The molecular structure of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate features several key components that define its chemical behavior. At its core, the structure contains a furan ring (a five-membered aromatic heterocycle with oxygen) substituted at positions 2 and 5. The position 2 of the furan ring bears a diethoxyphosphoryl group (P(=O)(OEt)₂), which is a common motif in many biologically active organophosphorus compounds.

The position 5 of the furan ring is connected to a 1,3-dithiane unit, which forms a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. This dithiane moiety is further substituted with a 3-methylbutyl group, also known as an isopentyl group, which consists of a four-carbon chain with a methyl branch at position 3. The integration of these diverse functional groups creates a unique chemical entity with distinctive reactivity patterns and potential biological interactions.

Applications and Research Implications

Agricultural Science Applications

The structural complexity of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate also suggests potential applications in agricultural science. Organophosphorus compounds have been extensively utilized in agricultural contexts, primarily as pesticides, herbicides, and plant growth regulators. The unique combination of functional groups in this compound could confer selective activity against specific agricultural pests or plant pathogens.

Research in this direction would necessitate comprehensive toxicity studies to assess potential environmental impacts and risks to non-target organisms. Structure optimization could focus on enhancing selectivity for target pests while reducing persistence in the environment, addressing key concerns associated with conventional organophosphorus agricultural chemicals.

Research Status and Future Directions

Current research on Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate appears to be in preliminary stages, with limited published data available on its specific biological activities or applications. This presents significant opportunities for researchers to explore its potential in various fields.

Future research directions might include:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Evaluation of biological activities across multiple screening platforms

  • Investigation of structure-activity relationships through the synthesis of analogs

  • Assessment of environmental fate and ecotoxicological profiles

  • Exploration of potential applications beyond medicinal chemistry and agriculture

The unique structural features of this compound make it an interesting candidate for fundamental research in organophosphorus chemistry, potentially leading to the development of novel chemical entities with improved properties for specific applications.

Comparative Analysis

Comparison with Related Organophosphorus Compounds

Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate shares structural similarities with several other organophosphorus compounds but is distinguished by its unique combination of functional groups. Table 2 compares key features of this compound with related structures found in the chemical literature:

Table 2: Comparative Analysis of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesCAS Number
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonateC17H29O4PS2392.5 g/molFuran + dithiane + phosphonate + alkyl1199589-68-8
Diethyl (2-chlorothiazol-5-yl)methylphosphonateC8H13ClNO3PS269.69 g/molThiazole + phosphonate + chloro903130-74-5
Diethyl (5-methoxythiophen-2-yl)phosphonateC9H15O4PS250.25 g/molThiophene + phosphonate + methoxyNot specified
Diethyl (1,3-Dithian-2-yl)phosphonateC8H17O3PS2256.3 g/molDithiane + phosphonate62999-73-9

Diethyl (5-methoxythiophen-2-yl)phosphonate (C9H15O4PS) features a different heterocyclic core (thiophene instead of furan) but maintains the pattern of a five-membered heterocycle bearing a phosphonate group . The replacement of oxygen with sulfur in the ring, along with the simpler methoxy substituent instead of the dithiane-alkyl moiety, creates a compound with potentially different electronic and steric properties.

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